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molecular formula C13H8BrFN4 B8729364 N-(3-bromophenyl)-6-fluoropyrido[3,2-d]pyrimidin-4-amine CAS No. 171178-22-6

N-(3-bromophenyl)-6-fluoropyrido[3,2-d]pyrimidin-4-amine

Cat. No. B8729364
M. Wt: 319.13 g/mol
InChI Key: IEMOICPYMPGBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713484B2

Procedure details

A solution of 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (0.20 g, 1.1 mmol) and 3-bromoaniline (0.12 mL, 2.18 mmol) in propan-2-ol(20 mL) containing conc. HCl (1 drop) is heated under reflux for 15 min, then cooled, poured into water and extracted with EtOAc. The extract is worked up, and the residue chromatographed on silica gel, eluting with EtOAc/petroleum ether (1:2)to give after removal of the solvent under reduced pressure 4-(3-bromoanilino)-6-fluoropyrido[3,2-d]pyrimidine (0.18 g, 52%). 1H NMR (CDCl3) δ 8.82 (1H, s), 8.65 (1H, brs), 8.31 (1H, t, J=7.4 Hz), 8.27 (1H, brs), 7.77 (1H, m) 7.41 (1H, dd, J=8.9, 2.2 Hz), 7.29 (2H, brs).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:11]=[C:10]([F:12])[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].O>CC(O)C.Cl>[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH:17][C:2]1[C:3]2[N:11]=[C:10]([F:12])[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)F
Name
Quantity
0.12 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/petroleum ether (1:2)to
CUSTOM
Type
CUSTOM
Details
give
CUSTOM
Type
CUSTOM
Details
after removal of the solvent under reduced pressure 4-(3-bromoanilino)-6-fluoropyrido[3,2-d]pyrimidine (0.18 g, 52%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)C=CC(=N3)F)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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